molecular formula C33H49NO2 B14516819 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one CAS No. 62529-23-1

6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one

Cat. No.: B14516819
CAS No.: 62529-23-1
M. Wt: 491.7 g/mol
InChI Key: YVCKEJCEWYTIQR-UHFFFAOYSA-N
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Description

6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a benzoxazole ring fused with a cyclohexadienone moiety, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.

    Cyclohexadienone Formation: The cyclohexadienone moiety can be formed through oxidative cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the cyclohexadienone moiety to a cyclohexanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nucleophile-substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one depends on its specific application:

    Biological Systems: It may interact with cellular components, leading to changes in cell signaling pathways or inducing cell death in cancer cells.

    Optoelectronic Devices: The compound’s electronic properties enable it to function as a charge transport material or light-emitting material.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds such as 2-(4’-aminophenyl)benzoxazole and 2-(4’-hydroxyphenyl)benzoxazole share structural similarities.

    Cyclohexadienone Derivatives: Compounds like 4-hydroxycyclohexa-2,5-dien-1-one and 4-methylcyclohexa-2,5-dien-1-one are structurally related.

Uniqueness

6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one is unique due to its combination of a benzoxazole ring with a cyclohexadienone moiety, along with long alkyl chains. This unique structure imparts distinct chemical, physical, and biological properties, making it valuable for various applications.

Properties

CAS No.

62529-23-1

Molecular Formula

C33H49NO2

Molecular Weight

491.7 g/mol

IUPAC Name

2-(5-dodecyl-1,3-benzoxazol-2-yl)-4-octylphenol

InChI

InChI=1S/C33H49NO2/c1-3-5-7-9-11-12-13-14-16-18-20-28-22-24-32-30(26-28)34-33(36-32)29-25-27(21-23-31(29)35)19-17-15-10-8-6-4-2/h21-26,35H,3-20H2,1-2H3

InChI Key

YVCKEJCEWYTIQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)CCCCCCCC)O

Origin of Product

United States

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